Seven-Fold Increase in iCVD Film Growth Rate and 87 °C Lower Filament Temperature Compared to tert-Butyl Peroxide (TBPO)
In a direct head-to-head comparison for initiated chemical vapor deposition (iCVD) of poly(cyclohexyl methacrylate) thin films, replacing tert-butyl peroxide (TBPO) with tert-butyl peroxybenzoate (TBPB) increased the film growth rate by a factor of up to seven [1]. Furthermore, a comparable deposition rate of 3 nm/min was achieved at a filament temperature of only 170 °C with TBPB, versus 257 °C required for TBPO—a reduction of 87 °C [1]. The sticking coefficient of TBPB was measured at 0.1188 ± 0.0092, approximately three times higher than that of TBPO (0.0413 ± 0.0058) [1].
| Evidence Dimension | iCVD film growth rate (factor increase) |
|---|---|
| Target Compound Data | Up to 7× increase in growth rate vs TBPO |
| Comparator Or Baseline | tert-Butyl peroxide (TBPO): baseline growth rate = 1× |
| Quantified Difference | Factor of up to 7 |
| Conditions | iCVD of poly(cyclohexyl methacrylate); monomer partial pressure = 0.45; deposition rate = 3 nm/min |
Why This Matters
This demonstrates that TBPB enables substantially faster, lower-temperature iCVD processing, reducing energy consumption and expanding compatibility with thermally sensitive substrates.
- [1] Xu, J., Asatekin, A., & Gleason, K. K. (2011). Conformal polymeric thin films by low-temperature rapid initiated chemical vapor deposition (iCVD) using tert-butyl peroxybenzoate as an initiator. ACS Applied Materials & Interfaces, 3(7), 2410–2416. View Source
